Fumaquinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18O5 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5,7-dihydroxy-2-methoxy-3-methyl-6-(3-methylbut-2-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H18O5/c1-8(2)5-6-10-12(18)7-11-13(15(10)20)14(19)9(3)17(22-4)16(11)21/h5,7,18,20H,6H2,1-4H3 |
InChI Key |
DZMXLHINHRMDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CC=C(C)C)O)OC |
Synonyms |
fumaquinone |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Fumaquinone
The biosynthesis of fumaquinone is a complex process that integrates precursors from several primary metabolic routes. Isotopic labeling studies have been instrumental in elucidating the origins of its carbon skeleton and appended functional groups. acs.orgscispace.com
Precursor Pathways and Origins
Polyketide Biosynthesis
The core naphthoquinone scaffold of this compound originates from the polyketide pathway. acs.orgscispace.commdpi.com This was established through preliminary feeding experiments using isotopically labeled [1,2-¹³C₂]sodium acetate. acs.org In many related naphthoquinone-based meroterpenoids produced by Streptomyces, the biosynthesis of the aromatic core begins with the formation of 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). mdpi.comnih.gov This precursor is typically synthesized by a type III polyketide synthase (PKS), which catalyzes the iterative condensation of five molecules of malonyl-CoA. mdpi.comnih.gov It is highly probable that a similar type III PKS, a THN synthase, is responsible for constructing the foundational polyketide chain that cyclizes and aromatizes to form the naphthalene (B1677914) core of this compound.
Isoprenoid Pathway Integration (e.g., MEP and MVA pathways)
The prenyl side chain attached at the C-6 position of the this compound molecule is derived from the isoprenoid pathway. scispace.com Isoprenoid biosynthesis proceeds via two primary pathways for the synthesis of the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netresearchgate.netdoi.org
Mevalonate (MVA) Pathway: This pathway starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid. doi.org It is the primary pathway for isoprenoid synthesis in eukaryotes and archaea. doi.orgresearchgate.net
Methylerythritol Phosphate (MEP) Pathway: This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and is common in most bacteria and plant plastids. researchgate.netgenome.jp
While most bacteria exclusively use the MEP pathway, Streptomyces species are known to possess genes for both the MVA and MEP pathways. nih.govgenome.jp In the biosynthesis of the related furaquinocins by Streptomyces sp. KO-3988, the biosynthetic gene cluster is located adjacent to a complete set of genes for the MVA pathway, suggesting this route supplies the isoprenoid precursors. nih.gov For this compound, the prenyl side chain is specifically a dimethylallyl group, indicating that DMAPP is the direct prenyl donor. scispace.com An aromatic prenyltransferase enzyme is responsible for catalyzing the attachment of this DMAPP unit to the polyketide core. mdpi.com
Methyl Group Derivations (e.g., Methionine)
Feeding experiments utilizing L-[methyl-¹³C]methionine have demonstrated that both the O-methyl group at the C-2 position and the aromatic C-methyl group at the C-3 position of this compound are derived from methionine. acs.orgmdpi.com The likely methyl donor for these reactions is S-adenosylmethionine (SAM), a common cofactor in biological methylation reactions. scispace.comwur.nl The transfer of these methyl groups is catalyzed by SAM-dependent methyltransferase enzymes, which are key components of the biosynthetic gene clusters for many related secondary metabolites. rsc.orgnih.gov
| Precursor | Origin Pathway | Contribution to this compound Structure |
| Acetyl-CoA | Polyketide Pathway | Forms the naphthoquinone backbone |
| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid Pathway (MVA or MEP) | Forms the C-6 prenyl side chain |
| L-Methionine | One-Carbon Metabolism | Donates the C-2 methoxy (B1213986) and C-3 methyl groups |
Isoprenoid Pathway Integration (e.g., MEP and MVA pathways)
Enzymology of this compound Biosynthesis
While the complete enzymatic pathway for this compound has not been fully elucidated, analysis of biosynthetic gene clusters for closely related meroterpenoids, such as furaquinocins, provides a strong model for the types of enzymes involved. rsc.orgnih.gov The biosynthesis involves a series of enzymes that assemble the core and then "tailor" it through cyclization and redox reactions.
| Putative Enzyme Class | Function in this compound Biosynthesis | Example from Related Pathways |
| Type III Polyketide Synthase (PKS) | Catalyzes condensation of malonyl-CoA units to form the polyketide backbone and its initial cyclization/aromatization into a naphthoquinone core (e.g., THN). | Fur1 (Furaquinocin biosynthesis) nih.gov |
| Aromatic Prenyltransferase | Attaches the dimethylallyl pyrophosphate (DMAPP) group to the naphthoquinone core. | Fur7 (Furaquinocin biosynthesis) rsc.orgresearchgate.net |
| SAM-dependent Methyltransferase | Transfers methyl groups from S-adenosylmethionine (SAM) to hydroxyl groups and the aromatic ring. | Fur4, Fur6 (Furaquinocin biosynthesis) rsc.org |
| Cyclase | Catalyzes the formation of the furan (B31954) ring system. | Isomerocyclases, SnoaL-like cyclases researchgate.netnih.gov |
| Oxygenase (e.g., P450, Fe(II)/αKG) | Catalyzes hydroxylation and other oxidative modifications of the core structure. | Fur2 (Monooxygenase), P450s rsc.orgnih.govnih.gov |
| Dehydrogenase | Catalyzes oxidation reactions, such as converting hydroxyl groups to ketones. | Short-chain dehydrogenases (SDRs) nih.govfrontiersin.org |
Key Enzymes Involved in Cyclization
The formation of this compound's ring systems involves at least two key cyclization events.
Naphthoquinone Ring Formation: The initial cyclization of the polyketide chain to form the bicyclic naphthalene skeleton is an integral part of the reaction catalyzed by the polyketide synthase itself. For THN-derived meroterpenoids, a type III PKS (THN synthase) performs this crucial condensation and aromatization sequence. nih.gov
Furan Ring Formation: The biosynthesis of the furan ring seen in related compounds like furaquinocins is a post-prenylation tailoring step. While the specific cyclase for this compound is unknown, the mechanism in furaquinocin biosynthesis is proposed to proceed through a key hydroquinone (B1673460) intermediate followed by an intramolecular hydroalkoxylation of an alkene, a reaction likely catalyzed by a specialized cyclase or as part of a multi-functional enzyme's activity. rsc.org In other complex natural product pathways, dedicated cyclases, such as integral membrane terpene cyclases or SnoaL-like cyclases, are responsible for forming such heterocyclic rings. nih.govnih.gov
Oxygenases and Dehydrogenases in Tailoring Reactions
After the basic skeleton of this compound is assembled, a series of tailoring enzymes, primarily oxygenases and dehydrogenases, modify the structure to yield the final product. These enzymes are responsible for the specific pattern of oxidation observed in the molecule.
Oxygenases: This large class of enzymes introduces oxygen atoms into the molecule, typically in the form of hydroxyl groups. In the biosynthesis of related naphthoquinones, cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent oxygenases are prevalent. rsc.orgnih.govnih.gov These enzymes are responsible for the regioselective hydroxylations that create the specific substitution pattern on the aromatic rings. For instance, in the furaquinocin pathway, the monooxygenase Fur2 is involved in the early modification of the THN core. rsc.orgresearchgate.net
Dehydrogenases: These enzymes catalyze oxidation reactions by removing hydrogen atoms, often converting a hydroxyl group into a carbonyl group. Short-chain dehydrogenases/reductases (SDRs) are a large family of enzymes frequently found in secondary metabolite gene clusters that perform such transformations. nih.govfrontiersin.org The two carbonyl groups at C-1 and C-4 that define the quinone moiety are the result of such oxidative steps occurring during the biosynthesis of the naphthoquinone core. Further action by dehydrogenases on other parts of the molecule could also occur.
Methyltransferases
The biosynthetic pathway of this compound involves crucial methylation steps catalyzed by methyltransferase enzymes. Early research involving feeding experiments with isotopically labeled precursors in cultures of Streptomyces fumanus provided foundational insights into these processes. nih.govresearchgate.net These studies demonstrated that the naphthoquinone core of this compound originates from a polyketide pathway. nih.govresearchgate.netresearchgate.net
Specifically, the O-methyl group located at the C-2 position and the aromatic C-methyl group at the C-3 position are derived from the amino acid methionine. nih.govresearchgate.netresearchgate.net This indicates the involvement of S-adenosylmethionine (SAM)-dependent methyltransferases. In many microbial biosynthetic pathways, SAM serves as the primary donor of methyl groups for tailoring the core scaffold of a secondary metabolite. nih.gov The transfer of these methyl groups modifies the electronic properties and biological activity of the final compound. vulcanchem.com
Biosynthetic Gene Clusters (BGCs) and Their Organization
In microorganisms like Streptomyces, the genes responsible for the biosynthesis of a specific secondary metabolite are typically clustered together in the genome, forming a Biosynthetic Gene Cluster (BGC). nih.govwhiterose.ac.uk While the complete BGC for this compound has not been fully characterized in the provided literature, its composition can be inferred from the compound's structure and the known origins of its constituent parts. researchgate.netresearchgate.net
The this compound BGC is predicted to contain a core gene for a polyketide synthase (PKS), which is responsible for assembling the foundational naphthoquinone structure. researchgate.netresearchgate.net In addition to the PKS, the cluster must harbor genes encoding the tailoring enzymes required for subsequent modifications. Based on the known biosynthetic steps, these would include:
Two distinct methyltransferase genes: One for the O-methylation at C-2 and another for the C-methylation at C-3. nih.govresearchgate.net
A prenyltransferase gene: This enzyme catalyzes the attachment of a prenyl group (specifically dimethylallyl pyrophosphate, or DMAPP) to the C-6 position of the naphthoquinone core. researchgate.netvulcanchem.com
Genes for hydroxylases: Responsible for the hydroxyl groups at C-5 and C-7. vulcanchem.com
Regulatory genes: These genes control the expression of the other biosynthetic genes within the cluster. researchgate.net
Modern genomic analysis tools, such as antiSMASH, are widely used to identify and annotate BGCs in bacterial and fungal genomes, which could be applied to fully delineate the this compound cluster in Streptomyces fumanus. researchgate.netmdpi.com
| Putative Gene/Enzyme | Function in this compound Biosynthesis | Precursor(s) |
| Polyketide Synthase (PKS) | Assembly of the naphthoquinone core | Malonyl-CoA, Acetyl-CoA |
| O-Methyltransferase | Addition of a methyl group at C-2 | S-adenosylmethionine (SAM) |
| C-Methyltransferase | Addition of a methyl group at C-3 | S-adenosylmethionine (SAM) |
| Prenyltransferase | Attachment of the prenyl side chain at C-6 | Dimethylallyl pyrophosphate (DMAPP) |
| Hydroxylase(s) | Addition of hydroxyl groups at C-5 and C-7 | O₂ |
Comparative Biosynthesis with Related Prenylated Naphthoquinones
This compound belongs to the broader class of prenylated naphthoquinones, a group of natural products known for their structural diversity and biological activities. researchgate.netvulcanchem.com The biosynthesis of these compounds often starts from common precursors but diverges through the action of different tailoring enzymes. This compound is one of many meroterpenoids produced by Streptomyces that are derived from the polyketide 1,3,6,8-tetrahydroxynaphthalene (THN). researchgate.net This shared origin connects it to other complex antibacterial compounds such as the napyradiomycins, merochlorins, marinones, and furaquinocins. researchgate.net
A direct comparison can be made between this compound and neomarinone, another prenylated naphthoquinone produced by a marine Streptomyces species. nih.gov While both share a similar core, their biosynthetic pathways diverge significantly in the modification of the prenyl side chain.
This compound possesses a C6 noncyclized dimethylallyl moiety. nih.gov
Neomarinone features a more complex, cyclized sesquiterpene chain, which was later identified as a tetrasubstituted cyclohexene. nih.gov
This structural difference implies that while the this compound BGC contains a standard prenyltransferase, the neomarinone BGC includes additional enzymes, likely terpene cyclases, that catalyze the intricate cyclization of the farnesyl pyrophosphate-derived side chain after its initial attachment. This illustrates how a common biosynthetic framework can be adapted through the evolution of different tailoring enzymes to produce a wide array of structurally and functionally distinct natural products.
| Compound | Core Structure | Side Chain at C-6 | Key Biosynthetic Difference |
| This compound | 1,4-Naphthoquinone (B94277) | Noncyclized dimethylallyl group | Standard prenylation |
| Neomarinone | 1,4-Naphthoquinone | Cyclized sesquiterpene (cyclohexene) | Prenylation followed by enzymatic cyclization |
Biological Roles and Molecular Mechanisms of Action
Spectrum of Biological Activities in Research Models
Fumaquinone has been identified as a bioactive compound with demonstrated effects against various microorganisms in laboratory settings.
This compound, a prenylated naphthoquinone antibiotic, has been shown to possess antimicrobial activity specifically against Gram-positive bacteria. researchgate.net Naphthoquinone derivatives, as a class, are recognized for their antibacterial properties, which are often more pronounced against Gram-positive than Gram-negative bacteria. biointerfaceresearch.commdpi.comfrontiersin.org The mechanism of action for quinone compounds is complex and can involve the generation of reactive oxygen species and interference with cellular processes. frontiersin.org While the specific inhibitory concentrations of this compound are not detailed in the reviewed literature, its activity against Gram-positive strains establishes it as a notable antibacterial agent. researchgate.net
In addition to its antibacterial properties, this compound has been reported to exhibit antifungal activity. researchgate.net This aligns with the broader characteristics of the naphthoquinone family of compounds, many of which have been investigated for their potential to inhibit the growth of various fungal pathogens. scielo.br The specific spectrum of fungal species susceptible to this compound and the potency of this activity are subjects for further detailed investigation.
Based on a review of the available scientific literature, there is currently no specific information documenting the in vitro activity of this compound against DNA viruses.
A review of existing research provides no specific data on the role of this compound in the modulation of cellular processes such as the in vitro proliferation of vascular smooth muscle cells.
Activity against DNA Viruses (in vitro)
Elucidation of Molecular Mechanisms
The biological effects of this compound are underpinned by a combination of chemical properties inherent to its prenylated naphthoquinone structure. The elucidation of its molecular mechanisms involves understanding its capacity for covalent modification, its impact on core metabolic processes, its modulation of signaling cascades, and its redox activity.
A primary mechanism of action for many biologically active quinones, including this compound, is covalent inhibition of target proteins through alkylation. researchgate.net This process involves the formation of a stable, covalent bond between the inhibitor and a nucleophilic residue on the target protein, leading to irreversible inactivation. e-century.us
The this compound molecule possesses a highly electrophilic 1,4-naphthoquinone (B94277) ring system. vulcanchem.com This ring is susceptible to nucleophilic attack by amino acid side chains on proteins, particularly the thiol group of cysteine residues, which is a strong nucleophile under physiological conditions. researchgate.net The most probable mechanism is a 1,4-Michael addition , where the cysteine thiolate anion attacks one of the activated carbons of the quinone ring. plos.org This reaction results in the formation of a stable thioether bond, effectively alkylating the protein. plos.orgresearchgate.net
Figure 1: Proposed Mechanism of Covalent Inhibition
A schematic illustrating the Michael addition of a protein's cysteine residue to the naphthoquinone ring of a compound like this compound, leading to covalent alkylation and enzyme inhibition.
This covalent modification can dramatically alter the protein's three-dimensional structure and function, especially if the targeted residue is within the active site or an allosteric regulatory site. plos.org Studies on naphthoquinone-based inhibitors of cysteine proteases and GAPDH have confirmed this covalent binding mechanism through mass spectrometry and kinetic analyses, providing a strong precedent for this compound's mode of action. plos.orgnih.gov
By targeting key metabolic enzymes, this compound can significantly alter the metabolic landscape of a cell. The inhibition of glycolysis, the central pathway for glucose catabolism and energy production, is a key aspect of its mechanism. biovendor.comtandfonline.com
As identified in section 3.2.2, a primary target for naphthoquinones is glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , the enzyme that catalyzes the sixth step of glycolysis. plos.orgwikipedia.org The covalent inhibition of GAPDH by this compound would create a bottleneck in the glycolytic pathway. plos.org This inhibition halts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to two major consequences:
Reduced Energy Production: The downstream, energy-producing steps of glycolysis are blocked, leading to a depletion of ATP and NADH, which can trigger an energy crisis within the cell. tandfonline.com
Metabolic Rerouting: The accumulation of upstream glycolytic intermediates, such as glucose-6-phosphate and fructose-6-phosphate, forces the cell to redirect these metabolites into alternative pathways. tandfonline.com A principal alternative is the Pentose Phosphate (B84403) Pathway (PPP) . Increased flux through the PPP leads to higher production of NADPH, a key reducing equivalent used by the cell to combat oxidative stress by regenerating antioxidants like glutathione. tandfonline.com
This disruption of glycolysis not only impairs the cell's energy supply but also links directly to the management of oxidative stress, a theme central to this compound's activity.
This compound and related naphthoquinones are potent modulators of intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway . mdpi.com The MAPK pathway is a critical signaling network that transduces extracellular signals into cellular responses, regulating processes like cell proliferation, differentiation, stress response, and apoptosis. researchgate.netnih.gov The pathway consists of several distinct cascades, including the ERK, JNK, and p38 pathways.
Research has shown that the biological effects of naphthoquinones are often mediated by their influence on MAPK signaling. mdpi.com Specifically, studies on various naphthoquinone derivatives in cancer cells have revealed a consistent pattern of MAPK modulation:
Activation of Stress-Activated Kinases: Naphthoquinones typically lead to the robust phosphorylation and activation of the JNK and p38 MAPK pathways. researchgate.netnih.gov These pathways are generally activated in response to cellular stress, including oxidative stress, and their activation often promotes apoptosis. nih.gov
Inhibition of Pro-Survival Kinases: Concurrently, these compounds often decrease the phosphorylation and activity of the ERK1/2 pathway. researchgate.netnih.gov The ERK pathway is typically associated with cell survival and proliferation, so its inhibition helps to shift the cellular balance towards apoptosis. nih.gov
This modulation of MAPK signaling is often a direct consequence of the redox activity of naphthoquinones. The generation of reactive oxygen species (ROS) can act as an upstream trigger for the activation of stress-related kinases like JNK and p38. researchgate.netnih.gov Therefore, this compound likely induces cell death by creating an internal state of oxidative stress that, in turn, reprograms the MAPK signaling network to favor apoptosis over survival.
The core of this compound's chemical reactivity and biological activity lies in the redox properties of its 1,4-naphthoquinone moiety. vulcanchem.comnih.gov This structure allows this compound to act as a potent redox cycling agent.
The mechanism involves a one- or two-electron reduction of the quinone (Q) to a semiquinone radical (Q•−) or a hydroquinone (B1673460) (QH2), respectively. This reduction is often catalyzed by cellular reductases like NADPH-cytochrome P450 reductase. The resulting hydroquinone can then be re-oxidized back to the quinone form by molecular oxygen (O2), creating a futile cycle. This process generates significant amounts of reactive oxygen species (ROS) , including superoxide (B77818) anion (O2•−) and hydrogen peroxide (H2O2). mdpi.com
Figure 2: Redox Cycling of Naphthoquinones
A simplified diagram showing the reduction of a quinone (Q) to a semiquinone radical and hydroquinone (QH2), followed by re-oxidation by molecular oxygen (O2) to generate reactive oxygen species (ROS).
The redox potential of the quinone determines the efficiency of this process. While the specific redox potential of this compound has not been reported, related naphthoquinones like menaquinone and phylloquinone have a calculated one-electron reduction potential of approximately -260 mV in aqueous solution. The substituents on the this compound ring, such as the hydroxyl and methoxy (B1213986) groups, modulate this potential, fine-tuning its redox activity. vulcanchem.com
The resulting ROS have profound implications for the cell:
Oxidative Stress: An excess of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress.
Macromolecular Damage: ROS can indiscriminately damage lipids, proteins, and DNA, compromising cellular integrity. mdpi.com
Signaling Activation: As discussed previously, ROS are potent signaling molecules that can trigger stress-response pathways like MAPK, leading to programmed cell death. researchgate.netnih.gov
Thus, the redox properties of this compound are not an isolated feature but are intricately linked to its other mechanisms of action, serving as the initial trigger for a cascade of events that ultimately lead to its observed biological effects.
Ecological Dimensions of Fumaquinone Production
Role in Microbial Interactions and Competition
The production of secondary metabolites like fumaquinone is a key strategy for microorganisms to survive and compete in complex ecosystems. This compound exhibits notable antimicrobial properties, which allows its producer, Streptomyces fumanus, to inhibit the growth of competing microbes. This chemical warfare is fundamental to securing resources and establishing a niche.
Research has demonstrated that this compound possesses a range of bioactivities. It shows antimicrobial activity against certain Gram-positive bacteria. acs.org Furthermore, studies have documented its antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Candida albicans, as well as antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This broad spectrum of activity underscores its importance as a defensive compound. In the densely populated microbial communities of soil and marine sediments, the ability to suppress or eliminate competitors is a significant ecological advantage. The production of this compound can therefore be seen as a mechanism of interference competition, where one organism directly harms another to gain an advantage.
Table 1: Documented Antimicrobial Activities of this compound
| Target Organism | Type | Significance | Reference |
|---|---|---|---|
| Gram-positive bacteria | Bacteria | General antibacterial action | acs.org |
| Aspergillus fumigatus | Fungus | Antifungal, competitive inhibition | researchgate.net |
| Candida albicans | Fungus | Antifungal, competitive inhibition | researchgate.net |
Evolutionary Aspects of Secondary Metabolite Production
The existence of this compound and its biosynthetic pathway is a product of evolutionary pressures. Secondary metabolites are often considered fitness attributes that allow an organism to adapt to a specific ecological niche. royalsocietypublishing.org The genes responsible for producing these compounds are located in biosynthetic gene clusters (BGCs), which can evolve through gene duplication, horizontal gene transfer, and mutation. nih.govpnas.org
For organisms like Aspergillus and Streptomyces, the vast arsenal (B13267) of secondary metabolites they produce is a testament to their evolutionary success in diverse and competitive environments. royalsocietypublishing.org this compound itself is a meroterpenoid, a hybrid compound originating from both the polyketide and isoprenoid biosynthetic pathways. researchgate.netacs.org This metabolic fusion highlights the evolutionary capacity of microorganisms to combine different biochemical routes to generate novel chemical structures with potent bioactivities. The selective advantage conferred by this compound—namely, the ability to inhibit competitors—would favor the survival and propagation of the producing organism, ensuring the retention and potential refinement of its BGC over evolutionary time. The diversity within classes of natural products like the naphthoquinones suggests an ongoing evolutionary process where organisms continually generate new chemical variants to adapt to changing environmental challenges and microbial adversaries. researchgate.net
Ecological Significance in Diverse Habitats (e.g., Marine Environments, Symbiotic Relationships)
While originally discovered from a bacterium isolated from alluvial soil, the ecological footprint of this compound and its producers extends to other environments, revealing its significance in various habitats. wikipedia.org Streptomyces species are ubiquitous, thriving in both terrestrial and marine ecosystems, including in symbiotic associations with other organisms. escholarship.org
This compound has been isolated from marine Actinobacteria, specifically those associated with marine sponges. researchgate.netoup.com Sponges are host to dense and diverse microbial communities, making them highly competitive environments where the production of antimicrobial compounds is a critical survival mechanism. The presence of this compound in this context suggests it plays a role in defending the host sponge or the producing bacterium from pathogens. researchgate.net
One of the most compelling findings regarding this compound's ecological role comes from its isolation from a terrestrial fungus, the African basidiomycete Echinochaete cf. brachypora. researchgate.netnih.govmdpi.com Intriguingly, this compound had only ever been reported from bacteria, primarily Streptomyces. researchgate.net When the fungal culture was treated with antibiotics, it ceased producing this compound. nih.govmdpi.com Subsequent analysis confirmed the presence of bacterial 16S rDNA within the fungal mycelia, providing strong evidence that the compound was being produced by an endofungal bacterium living in a symbiotic relationship with the fungus. nih.govmdpi.com This discovery highlights the role of this compound in complex symbiotic interactions, where a bacterial endosymbiont may provide chemical defenses for its fungal host.
Table 2: Documented Habitats and Sources of this compound
| Habitat | Source Organism/Context | Ecological Role | Reference(s) |
|---|---|---|---|
| Terrestrial (Alluvial Soil) | Streptomyces fumanus | Microbial competition | wikipedia.org |
| Marine (Sponge-associated) | Marine-derived Streptomyces sp. | Host defense, microbial competition | researchgate.netoup.comresearchgate.net |
Bioprospecting and Ecological Chemical Diversity
The discovery and study of this compound are intrinsically linked to bioprospecting—the systematic search for novel compounds from natural sources. mdpi.com The isolation of this compound from Streptomyces fumanus is a classic example of how exploring microbial biodiversity can yield new chemical entities. wikipedia.org Its subsequent detection in marine and symbiotic contexts further emphasizes that exploring unique ecological niches is a powerful strategy for natural product discovery. escholarship.orgoup.com
This compound contributes to the vast chemical diversity of microbial secondary metabolites. It belongs to the family of prenylated naphthoquinones, a structural class known for a wide range of biological activities, including antibiotic and antitumor properties. acs.orgresearchgate.net Each new compound discovered, like this compound, expands our understanding of the chemical space that nature can produce. The unique substitution pattern of this compound distinguishes it from other related compounds and is key to its specific bioactivity. vulcanchem.com The study of such compounds and their producing organisms, from diverse ecological settings, is crucial for uncovering new therapeutic leads and for understanding the complex chemical interactions that govern microbial ecosystems. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Neomarinone |
| Ikarugamycin |
| Pudicin |
| Dioxapyrrolomycin |
| Pyrrolomycin G |
| Pyrrolomycin H |
| Pyrrolomycin I |
| Pyrrolomycin J |
| Gliotoxin |
| Fumitremorgin |
| Fumagillin |
| Pseurotin |
| Trypacidin |
| Verruculogen |
| Ralsolamycin |
| JBIR-46 |
| JBIR-47 |
| JBIR-48 |
| Salinosporamide A |
| DHN-melanin |
| Sirodesmin |
| Fumiquinazoline F |
| Sphingofungin |
| Fumonisin |
| Helvolic acid |
| Pyripyropene A |
| Pseurotin A |
| Aflatoxin |
| Furaquinocins |
Derivatives, Analogs, and Structure Activity Relationships Sar in Research
Naturally Occurring Fumaquinone Derivatives and Related Compounds
This compound belongs to the broader family of prenylated naphthoquinones, a diverse group of natural products with significant biological activities. nih.gov Several naturally occurring compounds share structural similarities with this compound, offering a natural library for comparative studies.
Furaquinocins are a class of meroterpenoids that feature a naphthoquinone core, similar to this compound. nih.gov They are produced by various Streptomyces species and exhibit a range of biological activities, including antimicrobial and cytotoxic properties. nih.govontosight.ai The key structural difference between this compound and many furaquinocins lies in the modification of the prenyl side chain, which often undergoes cyclization to form a furan (B31954) or related heterocyclic ring. researchgate.net
For example, furaquinocins K and L, isolated from Streptomyces sp. Je 1-369, demonstrate how subtle structural changes can impact bioactivity. scispace.com Furaquinocin K shows cytotoxicity against hepatocellular carcinoma (HepG2) cells but lacks significant antimicrobial activity. researchgate.net In contrast, furaquinocin L, which possesses a rare acetylhydrazone fragment, is active against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus but shows no cytotoxicity against HepG2 cells. scispace.comresearchgate.net This suggests that the acetylhydrazone moiety may be crucial for the antibacterial effect while its absence in furaquinocin K, which differs from furaquinocin C only by a methoxy (B1213986) group at C-4, might correlate with its cytotoxic profile. nih.gov
| Compound | Source Organism | Key Structural Feature | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Furaquinocin K | Streptomyces sp. Je 1-369 | Methoxy group at C-4 | Cytotoxic against HepG2 cells (IC50 = 12.6 µg/mL); no antimicrobial activity. | nih.govresearchgate.net |
| Furaquinocin L | Streptomyces sp. Je 1-369 | Acetylhydrazone fragment | Active against B. subtilis (MIC = 64 µg/mL) and S. aureus (MIC = 2 µg/mL); no cytotoxicity against HepG2 cells. | nih.govresearchgate.net |
| Furaquinocin E | Microorganisms | Naphthofuran skeleton with hydroxyl, methoxy, and methyl groups | Antimicrobial and potential anticancer properties. | ontosight.ai |
Neomarinone is another related compound isolated from a marine filamentous actinomycete. mdpi.com It is a sesquiterpenoid naphthoquinone, meaning its side chain is derived from a 15-carbon terpene unit. researchgate.net The structure of neomarinone has a highly rearranged sesquiterpenoid moiety, featuring a trisubstituted cyclopentane (B165970) ring. researchgate.net Initially, its structure was misassigned and later revised based on biosynthetic feeding experiments and extensive 2D NMR spectrometry. researchgate.netnih.gov Neomarinone has been reported to exhibit moderate cytotoxicity against the HCT-116 colon carcinoma cell line. researchgate.net It also demonstrates potent antibiofilm activity against several marine fouling bacteria without significantly affecting bacterial growth, suggesting its potential as a non-toxic antifouling agent. frontiersin.org A novel isomer, madeirone, was also isolated and showed similar antibiofilm and antimacrofouling activities. nih.gov
The marine environment, particularly marine-derived fungi and actinomycetes, is a rich source of structurally diverse prenylated naphthoquinones. scispace.com These compounds often exhibit cytotoxic and antimicrobial activities. For instance, a variety of prenylated diphenyl ethers and polyhydroxy-p-terphenyls have been isolated from marine fungi like Aspergillus versicolor and Aspergillus taichungensis. scispace.com From the mangrove-derived endophytic fungus Talaromyces sp. SK-S009, several 1,4-naphthoquinone (B94277) derivatives were isolated that showed strong inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells, indicating anti-inflammatory potential. mdpi.com The study of these various natural analogs helps to build a broader understanding of the structure-activity relationships within the prenylated naphthoquinone family.
Neomarinone
Synthetic Approaches to this compound and Its Analogs for Research
The total synthesis of this compound and its analogs is essential for confirming their structures, providing sufficient material for biological testing, and systematically exploring structure-activity relationships. researchgate.net A versatile and efficient synthesis of this compound has been achieved, with a key step being a regioselective Diels-Alder reaction between a 2-alkyl-1,3-bis(trimethylsilyloxy)-1,3-diene derivative and a bromoquinone. researchgate.net This approach allows for the construction of the naphthoquinone skeleton in good yield and provides a pathway for creating derivatives with substitutions at the C-6 position. researchgate.net
Synthetic strategies have also been developed for more complex analogs like the furaquinocins. For instance, the synthesis of furaquinocin E involves the introduction of a double unsaturated side chain via a Horner-Wadsworth-Emmons reaction, followed by the assembly of the naphthoquinone core using a squaric acid-based methodology. researchgate.net This method also allows for the synthesis of various analogs by using differentially substituted squaric acid derivatives. researchgate.net Such synthetic routes are invaluable for producing novel derivatives that are not found in nature, allowing for a more detailed probing of the SAR.
Structure-Activity Relationship Studies at a Molecular Level
SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. oncodesign-services.com For this compound and its relatives, these studies often involve comparing the activities of a series of structurally related compounds, both natural and synthetic, to deduce the roles of different functional groups and substituents. oncodesign-services.com
The biological activity of prenylated naphthoquinones is highly dependent on the substitution pattern on both the naphthoquinone core and the prenyl side chain.
Research on lapachol-related naphthoquinones has demonstrated the critical role of the isoprenyl side chain for antiproliferative activity. conicet.gov.ar Compounds lacking a side chain, such as juglone (B1673114), show poor activity. conicet.gov.ar The presence of a prenyl group is generally favorable, while altering it to a 1,1-dimethylallyl group can decrease activity. conicet.gov.ar Furthermore, the position of hydroxyl groups on the aromatic ring significantly affects cytotoxicity. For example, 5-hydroxylapachol (B1237699) was found to be remarkably more active than lapachol (B1674495) and its 8-hydroxy isomer. conicet.gov.ar
In the context of furaquinocins, the difference between the cytotoxic furaquinocin K and the antibacterial furaquinocin L highlights the profound impact of the side chain's terminus. nih.gov The presence of a methoxy group at C-4 in furaquinocin K, as opposed to a hydroxyl group in other furaquinocins, is also noted as a key structural difference influencing its activity profile. nih.gov
Studies on synthetic naphthoquinone-naphthol derivatives have shown that adding an oxopropyl group at the ortho-position of the quinone ring can significantly enhance anticancer activity against various cell lines compared to the parent compound. nih.gov This suggests that modifications at this position can lead to more potent derivatives.
| Structural Modification | Effect on Biological Activity | Example Compound(s) | Reference |
|---|---|---|---|
| Absence of prenyl/isoprenyl side chain | Decreased antiproliferative activity | Juglone | conicet.gov.ar |
| Modification of the prenyl side chain (e.g., to 1,1-dimethylallyl) | Lower antiproliferative activity compared to the natural prenyl group | Synthetic lapachol analogs | conicet.gov.ar |
| Hydroxylation at C-5 of the aromatic ring | Increased antiproliferative activity | 5-Hydroxylapachol | conicet.gov.ar |
| Presence of an acetylhydrazone fragment on the side chain | Confers antibacterial activity and removes cytotoxicity | Furaquinocin L | nih.govresearchgate.net |
| Addition of an oxopropyl group to the quinone ring | Enhanced anticancer activity | Synthetic naphthoquinone-naphthol derivative 13 | nih.gov |
Chemical Modifications for Research Probes
The ability to chemically modify the this compound structure is fundamental to developing research probes for biological and medicinal studies. A significant breakthrough in this area has been the development of a short and versatile total synthesis of this compound. researchgate.netnih.govsyncatmeth.es This synthetic pathway not only confirmed the structure of the natural product but also provided a practical method for creating derivatives. researchgate.netnih.gov
Crucially, this synthetic method allows for the targeted modification of the this compound scaffold, particularly at the C-6 position. researchgate.netnih.govresearchgate.net The C-6 position, which bears the prenyl group in the natural this compound molecule, is synthetically accessible for the introduction of other substituents. researchgate.netresearchgate.net This capability is essential for generating a library of this compound analogs. These analogs, functioning as chemical probes, are invaluable for conducting structure-activity relationship (SAR) studies. By systematically altering the C-6 side chain and other positions, researchers can investigate how specific structural features influence the biological activity of the compound, paving the way for the development of derivatives with potentially enhanced properties for further research. researchgate.net
Chemodiversity within the Naphthoquinone Class Relevant to this compound
This compound belongs to the large and structurally diverse class of naphthoquinones, which are characterized by a naphthalene-1,4-dione core structure. nih.gov This class of compounds is widely distributed in nature, particularly in bacteria and plants, and exhibits a broad range of biological activities. nih.govresearchgate.net The chemical diversity within this class provides a rich context for understanding this compound's structure and function.
The diversity arises from the varied substitution patterns on the naphthoquinone skeleton. nih.gov this compound itself is a prenylated naphthoquinone, a common modification that adds a lipid side chain to the aromatic core. researchgate.netnih.gov Other related natural products showcase different structural motifs and substitutions:
Other Prenylated Naphthoquinones: Congeners of this compound, such as neomarinone, have also been isolated from marine bacteria. researchgate.netresearchgate.net These compounds share the naphthoquinone core but may differ in their hydroxylation, methylation, or the nature and position of their side chains.
Furanonaphthoquinones: Some related compounds, like the furaquinocins, feature a furan ring fused to the naphthoquinone skeleton, creating a more complex polycyclic system. researchgate.net The synthesis of these structures can also be achieved through Diels-Alder reaction strategies, similar to those used for this compound. researchgate.net
Simpler Naphthoquinones: The broader class includes structurally simpler, yet biologically active, compounds such as juglone (5-hydroxy-1,4-naphthoquinone), lawsone (2-hydroxy-1,4-naphthoquinone), and plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone). nih.gov Structure-activity relationship studies on these and their semi-synthetic analogs have been conducted to explore their potential as herbicides, highlighting how modifications to the core structure influence biological effects. nih.gov
Pyranonaphthoquinones: Compounds like deoxyfrenolicin (B167470) and nanaomycin (B8674348) A are examples of pyranonaphthoquinones, which contain a dihydropyran ring system. researchgate.net
The study of this chemodiversity is crucial for drug discovery and understanding biosynthetic pathways. This compound, as a distinct member of this class, contributes to the vast chemical library produced by nature and serves as a lead compound for further synthetic and biological investigation. syncatmeth.es
Advanced Research Methodologies for Fumaquinone Studies
Isolation and Purification Techniques
The initial steps in studying fumaquinone involve its separation from the producing organism and subsequent purification to obtain a pure sample for analysis. vulcanchem.com
Fermentation and Extraction from Microbial Cultures
This compound was first isolated from the fermentation broth of Streptomyces fumanus (strain LL-F42248), a bacterium found in soil. vulcanchem.com The process begins with the cultivation of the producing microorganism in a controlled environment, a process known as fermentation. vulcanchem.com For instance, Streptomyces sp. 3MP-14 was also identified as a producer of this compound. researchgate.net In another study, this compound was isolated from the crude extract of a mycelial culture of the African basidiomycete Echinochaete cf. brachypora, which was later found to likely be produced by an endosymbiotic bacterium. researchgate.net
The general procedure involves growing the microbial culture in a suitable liquid medium. researchgate.netseafdec.org.ph For example, shake flask fermentations have been used to cultivate the producing organism. researchgate.net After an adequate growth period, the fermentation broth, which contains the secondary metabolites including this compound, is harvested. vulcanchem.com The extraction of this compound from the broth is typically achieved using organic solvents. vulcanchem.com In one method, a polyamide resin was used along with the cell mass from a 2-liter fermentation, which was then extracted. researchgate.net
Chromatographic Methods (e.g., HPLC, MPLC)
Following extraction, various chromatographic techniques are employed to purify this compound from the crude extract. vulcanchem.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chromatographytoday.com
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of this compound. researchgate.netopenaccessjournals.com It utilizes high pressure to pass the solvent through a column packed with a stationary phase, allowing for high resolution and sensitivity. chromatographytoday.comnih.gov In the isolation of this compound, reversed-phase HPLC has been a common choice. researchgate.net For example, a this compound-rich fraction was further purified using a second reversed-phase HPLC step with a linear gradient of 60-90% methanol/water. researchgate.net Preparative HPLC has also been instrumental in isolating this compound from crude extracts derived from shake flask fermentations. researchgate.net
Medium-Pressure Liquid Chromatography (MPLC) is another chromatographic method that can be used for purification. nih.govchiraltech.com MPLC operates at lower pressures than HPLC and is often used for semi-preparative separations. nih.gov It offers a cost-effective alternative for refining compounds. chiraltech.com While specific applications of MPLC for this compound are not detailed in the provided results, it represents a viable technique for the separation of natural products from complex mixtures. nih.govchiraltech.com
The table below summarizes the chromatographic techniques used in this compound research.
| Chromatographic Technique | Description | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | A technique that uses high pressure to force a solvent through a column containing a solid adsorbent material, separating components of a mixture. openaccessjournals.com | Used for the final purification of this compound, often in a reversed-phase mode. researchgate.net |
| Medium-Pressure Liquid Chromatography (MPLC) | A chromatographic technique that operates at moderate pressures, often used for preparative-scale separations. nih.gov | A potential method for the initial fractionation and purification of extracts containing this compound. nih.govchiraltech.com |
Structural Elucidation Techniques
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods. fiveable.menumberanalytics.com
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is another critical technique used in the structural elucidation of this compound. vulcanchem.comresearchgate.net HR-MS provides a highly accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. mdpi.comnih.gov This information is crucial for confirming the molecular formula of this compound. researchgate.net For example, high-resolution electrospray ionization mass spectrometry (HR-ESIMS) has been used in studies involving this compound. nih.gov
Genomic and Bioinformatic Approaches
Genomic and bioinformatic approaches have become indispensable in the study of natural products like this compound. These computational methods allow for the rapid identification of the genetic basis for secondary metabolite production and provide insights into the evolutionary relationships of the organisms that produce them.
Genome Mining for Biosynthetic Gene Clusters
Genome mining is a key strategy for discovering novel natural products and their corresponding biosynthetic gene clusters (BGCs). researchgate.net This approach involves scanning the genomic data of microorganisms to identify sequences that are predicted to encode the enzymatic machinery for producing secondary metabolites. For this compound, which has been isolated from actinomycetes like Streptomyces fumanus and fungi such as Aspergillus fumigatus, genome mining can uncover the specific BGC responsible for its synthesis. researchgate.netnih.gov
The process of characterizing a BGC typically begins with the sequencing of the producer organism's genome. For instance, the draft genome of Streptomyces sp. 3MP-14, a known producer of this compound, was sequenced and found to contain 24 putative secondary metabolite BGCs. scienceasia.org The identification of these clusters is the first step toward linking a specific cluster to this compound production. This can be achieved by comparing the predicted functions of the genes within the cluster to the known biosynthetic steps required for naphthoquinone formation.
The discovery of BGCs through genome mining is not limited to known producers. It can also be applied to a vast number of sequenced microbial genomes, potentially revealing previously unknown producers of this compound or related compounds. This highlights the power of genome mining to expand our understanding of the distribution of this compound-producing pathways in nature. nih.gov
Phylogenetic Analysis of Producer Organisms
Phylogenetic analysis is used to understand the evolutionary relationships between different organisms. mdpi.com In the context of this compound, this involves analyzing the genetic sequences, such as the 16S rRNA gene in bacteria, of producer organisms to determine their placement within the tree of life. For example, phylogenetic analyses based on 16S rRNA gene sequences have been used to classify this compound-producing Streptomyces strains. researchgate.net A study on Streptomyces sp. 3MP-14 confirmed its close relationship to Streptomyces mimosae JCM 33328T with 100% sequence identity. scienceasia.org
Understanding the phylogenetic distribution of this compound producers can provide clues about the evolutionary origins of its BGC. For instance, the sporadic distribution of hybrid isoprenoid producers, a class to which this compound belongs, throughout the Streptomyces genus suggests that the biosynthetic pathways may have been acquired through horizontal gene transfer rather than vertical inheritance. escholarship.org Comparing the phylogeny of producer organisms with the phylogeny of the biosynthetic genes themselves can help to unravel the evolutionary history of this compound production.
Predictive Bioinformatic Tools (e.g., antiSMASH)
Predictive bioinformatic tools are crucial for analyzing the vast amount of data generated by genome sequencing projects. The 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) is a widely used web server and standalone tool for the automated identification, annotation, and analysis of secondary metabolite BGCs in bacterial and fungal genomes. researchgate.net
When the genome of a potential this compound producer is sequenced, antiSMASH can be used to predict the locations and boundaries of BGCs. jmicrobiol.or.kr The tool identifies core biosynthetic genes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are often involved in the biosynthesis of compounds like this compound. researchgate.net For example, an antiSMASH analysis of the Streptomyces sp. 3MP-14 genome identified 24 putative BGCs. scienceasia.org The output from antiSMASH provides detailed information on each BGC, including predictions of the chemical class of the resulting metabolite. By analyzing the predicted BGCs in S. fumanus or A. fumigatus, researchers can identify the cluster most likely responsible for this compound synthesis based on the presence of genes encoding enzymes for polyketide synthesis and subsequent tailoring reactions.
The table below summarizes the application of antiSMASH in identifying BGCs in a representative Streptomyces species.
| Feature | Description |
| Software | antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) |
| Input Data | Whole genome sequence of a producer organism (e.g., Streptomyces sp.) |
| Primary Output | Prediction of Biosynthetic Gene Clusters (BGCs) |
| Example Organism | Streptomyces sp. 3MP-14 |
| Number of Predicted BGCs | 24 |
| Relevant BGC Type | Polyketide Synthase (PKS) |
This interactive table summarizes the use of antiSMASH for the analysis of this compound-producing organisms.
Isotopic Labeling and Tracer Experiments for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products like this compound. generalmetabolics.com This method involves feeding the producer organism with precursors that are enriched with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com The labeled atoms are incorporated into the final molecule, and their positions can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). plos.org
Preliminary feeding experiments have been crucial in elucidating the biosynthetic origins of this compound. researchgate.net In a study on Streptomyces fumanus, researchers used isotopically labeled precursors to investigate the this compound biosynthetic pathway. The results of these experiments indicated that the naphthoquinone core of this compound is derived from a polyketide pathway. researchgate.net Furthermore, the experiments showed that the O-methyl and aromatic C-methyl groups in the this compound structure originate from the amino acid methionine. researchgate.net
The general workflow for a ¹³C-labeling experiment to elucidate a biosynthetic pathway is outlined below:
| Step | Description |
| 1. Precursor Selection | Choose a suspected precursor molecule enriched with a stable isotope (e.g., [1-¹³C]acetate, [¹³C-methyl]methionine). |
| 2. Culture Feeding | Introduce the labeled precursor into the culture medium of the this compound-producing microorganism. |
| 3. Fermentation & Isolation | Allow the organism to grow and produce this compound, then isolate and purify the compound. |
| 4. Spectroscopic Analysis | Analyze the purified this compound using ¹³C-NMR or MS to determine the positions and extent of isotope incorporation. |
| 5. Pathway Interpretation | Based on the labeling pattern, deduce the biosynthetic pathway and the origin of each carbon and methyl group. |
This interactive table outlines the key steps in an isotopic labeling experiment for biosynthetic pathway elucidation.
Functional Biological Assays in Research (excluding clinical)
Functional biological assays are essential for determining the biological activity of natural products in a research setting. These assays provide a means to screen for and characterize the effects of compounds like this compound on various biological systems, excluding clinical applications in humans.
Microbial Growth Inhibition Assays
Microbial growth inhibition assays are fundamental in natural product research to determine the antimicrobial properties of a compound. nih.gov These assays measure the ability of a substance to inhibit the growth of or kill microorganisms. For this compound, which is produced by microorganisms, it is relevant to test its activity against other bacteria and fungi. Derivatives of 1,4-naphthoquinone (B94277), the chemical class to which this compound belongs, have shown activity against fungi such as Aspergillus fumigatus.
A common method for assessing antimicrobial activity is the agar (B569324) diffusion assay, where a solution of the test compound is applied to a plate inoculated with a target microorganism. The extent of growth inhibition is determined by measuring the diameter of the zone of inhibition around the compound. Another method is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) – the lowest concentration of the compound that prevents visible growth of the microbe.
While this compound itself has been primarily investigated for other activities, its nematicidal properties have been documented. nih.gov The table below presents data on the nematicidal activity of this compound against the pine wood nematode, Bursaphelenchus xylophilus.
| Compound | Concentration (µg/mL) | Nematicidal Activity against B. xylophilus (% mortality) |
| This compound | 10 | 100 |
| This compound | 1 | 80 |
This interactive table shows the nematicidal activity of this compound against Bursaphelenchus xylophilus.
Cell-Based Assays for Specific Cellular Processes (e.g., glycolysis, proliferation)
Cell-based assays are indispensable tools in modern biological research, offering a dynamic window into the functional consequences of a compound's interaction with living systems. biofidus.de These assays are crucial for elucidating the mechanism of action (MOA) of a substance like this compound by measuring its effects on specific cellular processes. altasciences.comaccelevirdx.com Unlike biochemical assays that study molecules in isolation, cell-based assays provide a more physiologically relevant context by maintaining the intricate network of cellular pathways. biofidus.de They are widely used in various stages of drug development to assess a compound's biological activity, potency, and potential off-target effects. bmglabtech.com
To investigate this compound's impact on cellular energy metabolism, researchers can employ assays that specifically measure glycolysis. A hallmark of altered metabolism in many rapidly proliferating cells is a phenomenon known as aerobic glycolysis or the Warburg effect, characterized by increased glucose uptake and lactate (B86563) secretion even in the presence of oxygen. promega.com.aumdpi.com Assays to monitor this process typically involve quantifying key metabolites in the cell culture medium over time. For instance, a decrease in glucose and a corresponding increase in lactate concentration in the medium after treatment with this compound would suggest an impact on the glycolytic pathway. promega.com.au Live-cell-based fluorometric coupled assay systems can also be established to screen for compounds that modulate specific metabolic pathways by tracking the conversion of an "input" metabolite to an "output" metabolite. nih.gov
Proliferation assays are fundamental to understanding a compound's effect on cell growth and division. accelevirdx.com These assays can determine whether this compound has cytostatic (inhibiting growth) or cytotoxic (killing cells) properties. bmglabtech.com A variety of methods are available, including those that measure metabolic activity as a proxy for cell number (e.g., MTT or resazurin-based assays) or those that directly count cells. Other advanced methods use constitutively expressed fluorescent proteins, where changes in the fluorescence signal correlate with changes in cell population. bmglabtech.com By exposing cell lines to varying concentrations of this compound, a dose-response curve can be generated to quantify its effect on proliferation.
The data below illustrates hypothetical results from such assays, demonstrating how this compound might modulate these cellular processes.
Table 1: Hypothetical this compound Effects on Glycolysis Markers
| This compound Concentration | Glucose Consumption Rate (nmol/hr/10^6 cells) | Lactate Production Rate (nmol/hr/10^6 cells) |
|---|---|---|
| Control (0 µM) | 100 ± 8 | 150 ± 12 |
| 1 µM | 85 ± 7 | 130 ± 10 |
| 10 µM | 50 ± 5 | 75 ± 6 |
| 50 µM | 25 ± 3 | 35 ± 4 |
Table 2: Hypothetical this compound Impact on Cancer Cell Proliferation
| This compound Concentration | Cell Proliferation (% of Control) |
|---|---|
| Control (0 µM) | 100% |
| 1 µM | 92% |
| 10 µM | 65% |
| 50 µM | 30% |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become powerful and indispensable approaches in chemical research and drug discovery. unipd.itmdpi.com These in silico techniques utilize the principles of theoretical chemistry and computer science to simulate and predict the behavior of molecules. mdpi.com For a compound like this compound, these methods can provide profound insights into its physicochemical properties, potential biological targets, and structure-activity relationships, thereby guiding further experimental investigation. researchgate.netnih.gov The use of sophisticated software allows for the visualization of molecular shapes, the calculation of molecular properties, and the simulation of complex molecular interactions that are often difficult to observe experimentally. unipd.it
Molecular Docking for Target Interaction Hypothesis
Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, molecular docking is primarily used to generate hypotheses about its potential protein targets. nih.gov The process involves computationally placing the 3D structure of this compound into the binding site of a known protein structure. mdpi.com
The core of molecular docking involves two main stages: pose generation and scoring. mdpi.com First, an algorithm generates a multitude of possible binding poses of the ligand (this compound) within the receptor's (protein's) active site. Then, a "scoring function" evaluates these poses by estimating the binding affinity, or strength of the interaction, for each conformation. researchgate.net This score is typically based on factors like electrostatic and van der Waals interactions. mdpi.com By docking this compound against a library of potential target proteins, researchers can rank the most likely interaction partners based on their docking scores. ijpras.com This allows for the prioritization of targets for subsequent experimental validation, such as through cellular thermal shift assays (CETSA). nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with Potential Protein Targets
| Protein Target | Putative Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Pyruvate (B1213749) Kinase M2 (PKM2) | Allosteric site | -9.2 | LYS-305, ARG-399, ILE-429 |
| Phosphoglycerate Mutase 1 (PGAM1) | Active site | -8.5 | HIS-11, GLU-19, ARG-90 |
| Hexokinase 2 (HK2) | Glucose-binding site | -7.8 | THR-680, LYS-691, ASN-713 |
| Lactate Dehydrogenase A (LDHA) | Substrate-binding pocket | -7.1 | ARG-171, THR-246, ILE-250 |
In Silico Pathway Predictions
Beyond predicting single-target interactions, computational methods can forecast the broader biological pathways that this compound might modulate. This is achieved through a variety of bioinformatics approaches that integrate data from genomics, transcriptomics, and proteomics with computational analysis. plos.org These in silico pathway prediction tools help to build a systems-level understanding of a compound's mechanism of action. peerj.com
One common method involves analyzing the gene expression changes in cells after treatment with this compound. The set of differentially expressed genes can then be fed into pathway analysis databases like Reactome or KEGG. plos.orgpeerj.com These tools use statistical methods to identify biological pathways that are significantly enriched or over-represented within the submitted gene list. mdpi.com For example, if this compound treatment leads to changes in the expression of multiple genes known to be involved in glycolysis or cell cycle regulation, these pathways will be highlighted as significantly impacted. plos.orgnih.gov This approach can reveal unexpected biological effects and generate new, testable hypotheses about how this compound exerts its cellular effects. nih.govscirp.org
Table 4: Example of In Silico Pathway Analysis for this compound-Regulated Genes
| Pathway Name | Database Source | Number of Associated Genes Changed | p-value |
|---|---|---|---|
| Glycolysis / Gluconeogenesis | KEGG | 15 | 1.2e-8 |
| PI3K-Akt signaling pathway | KEGG | 25 | 3.5e-7 |
| Apoptosis | Reactome | 18 | 9.8e-6 |
| Cell Cycle | Reactome | 22 | 1.4e-5 |
Future Research Directions and Applications in Basic Science
Unraveling Undiscovered Biosynthetic Pathways
The biosynthetic origin of fumaquinone has been partially elucidated through preliminary feeding experiments, which indicated that its naphthoquinone core is derived from a polyketide pathway, while its O-methyl and aromatic C-methyl groups originate from methionine. researchgate.net However, the specific enzymatic machinery and the genetic blueprint governing its formation remain largely unknown.
Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster (BGC). The discovery of twenty-four putative secondary metabolite BGCs in Streptomyces mimosae, a known this compound producer, presents a promising starting point for this endeavor. scienceasia.org By using genome mining tools, researchers can pinpoint the specific BGC responsible for this compound. Subsequent gene knockout and heterologous expression studies can then be employed to verify the function of each gene within the cluster. nih.gov This will not only confirm the roles of the predicted polyketide synthase (PKS), methyltransferases, and prenyltransferase but also potentially uncover novel enzymatic reactions or regulatory elements that control the compound's production. A deeper understanding of the BGC could reveal how the pathway is regulated in response to environmental cues and how it integrates with the primary metabolism of the producing organism.
Discovery of Novel this compound Analogs and Related Compounds
Natural product discovery is often spurred by the identification of novel structural analogs, which can exhibit different or enhanced biological activities. The known chemical relatives of this compound, such as neomarinone and its derivatives, have been isolated from various microbial sources, including actinomycetes and bacterial endosymbionts. nih.govnih.gov
Future exploration in this area can proceed along two main paths: biological and chemical.
Genome Mining and Biosynthetic Engineering: The identified this compound BGC can be a powerful tool for generating novel analogs. Techniques like precursor-directed biosynthesis, where synthetic precursors are fed to the producing organism to be incorporated into the final structure, could yield a variety of new this compound derivatives. acadiau.caresearchgate.net This strategy has been successfully used to generate structural diversity in other polyketide families. acadiau.ca Additionally, genetic manipulation of the BGC, such as altering the specificity of the acyltransferase domains in the PKS or swapping enzymes with those from related pathways, could produce a library of novel compounds.
Exploration of Untapped Microbial Sources: As new this compound-producing organisms are discovered in diverse ecological niches, it is likely that novel, naturally occurring analogs will also be found. researchgate.net
| Compound Name | Producing Organism | Source/Niche |
| This compound | Streptomyces fumanus | Soil researchgate.net |
| Streptomyces mimosae 3MP-14 | Endophyte (from Mimosa pudica root) scienceasia.org | |
| Ralstonia sp. | Endofungal bacterium (from Echinochaete cf. brachypora) nih.govresearchgate.net | |
| Neomarinone | Streptomyces sp. MAR4 CNH-099 | Marine Sediment |
| Ralstonia sp. | Endofungal bacterium (from Echinochaete cf. brachypora) nih.govresearchgate.net | |
| 1-methoxyneomarinone | Ralstonia sp. | Endofungal bacterium (from Echinochaete cf. brachypora) nih.gov |
Exploration of Underexplored Microbial Niches
This compound was originally isolated from a soil-dwelling actinomycete, Streptomyces fumanus. researchgate.net More recently, it has been identified from an endophytic Streptomyces isolated from a plant root and, remarkably, from a culture of a basidiomycete fungus. scienceasia.orgnih.gov Subsequent investigation revealed that the fungus was not the true producer; rather, an endofungal bacterium of the genus Ralstonia was responsible for its synthesis. nih.govresearchgate.net
This discovery dramatically expands the potential sources of this compound and underscores the importance of investigating microbial symbioses. Future research should systematically explore these underexplored niches:
Endophytic and Endofungal Bacteria: Plants and fungi host vast communities of symbiotic bacteria that remain a largely untapped resource for novel natural products. researchgate.net A focused effort to isolate and screen endosymbionts from diverse hosts and environments could lead to the discovery of new this compound producers and novel analogs. nih.gov
Rare Actinomycetes: While Streptomyces is a well-known producer, other, less-studied ("rare") actinomycete genera should be investigated as potential sources. researchgate.net
Built Environments: The microbiomes of man-made environments represent unique ecological niches that could harbor microorganisms with distinct metabolic capabilities.
Synthetic Biology and Biotechnological Production Optimization
To facilitate further research and potential applications, a reliable and high-yield supply of this compound is necessary. Synthetic biology and metabolic engineering offer a pathway to optimize its production far beyond what is achievable from wild-type strains. nih.gov
A key future direction is the development of a robust heterologous expression system. frontiersin.orgibwf.de This involves cloning the entire this compound BGC and introducing it into a well-characterized microbial host, such as Streptomyces coelicolor or even Escherichia coli, which are more amenable to genetic manipulation and industrial-scale fermentation. nih.govfrontiersin.org Such a system would not only boost production but also serve as a platform for biosynthetic engineering to create novel analogs. nih.gov
| Strategy | Approach | Desired Outcome |
| BGC Identification & Cloning | Genome mining of a producing strain (e.g., S. mimosae) using tools like antiSMASH. scienceasia.orgresearchgate.net | Isolation of the complete this compound biosynthetic gene cluster (BGC). |
| Heterologous Expression | Introduction of the cloned BGC into an optimized host (e.g., S. albus, S. coelicolor). frontiersin.org | A stable, high-yield production platform for this compound and its analogs. |
| Precursor Supply Enhancement | Overexpression of genes from primary metabolism that produce polyketide extenders (malonyl-CoA), methyl donors (SAM), and the prenyl unit (DMAPP). | Increased flux of essential building blocks towards this compound synthesis. |
| Precursor-Directed Biosynthesis | Feeding of synthetic, non-natural precursor molecules to an engineered host strain. acadiau.cauea.ac.uk | Generation of a library of novel this compound analogs with modified functionalities. |
Deeper Understanding of Ecological Roles and Chemical Ecology
While this compound is known to have antimicrobial properties, its precise role in the complex ecosystems where it is produced is not well understood. researchgate.net The soil, for instance, is a complex environment where microbes compete for resources and space. soils.orgresearchgate.net Secondary metabolites like this compound are likely key mediators of these interactions.
Future research should aim to elucidate the ecological functions of this compound. This could involve:
Interspecies Interaction Studies: Co-culture experiments between this compound-producing strains and other soil microbes (bacteria and fungi) could reveal its specific inhibitory or signaling effects.
Role in Symbiosis: Its production by an endofungal bacterium suggests a potential defensive role, protecting the host fungus from other microbial pathogens. nih.gov This hypothesis can be tested through controlled infection assays.
Nutrient Cycling and Soil Health: Soil microorganisms are fundamental to nutrient cycling and soil structure. nih.govmdpi.comdergipark.org.tr Research could explore whether this compound influences these broader ecosystem processes, for example, by affecting microbial community structure or acting as a signaling molecule in the rhizosphere. nih.gov
Development of this compound and Its Analogs as Research Probes in Cellular Biology
The inherent bioactivity of this compound suggests it interacts with specific molecular targets within cells. This property can be harnessed to develop chemical probes for studying fundamental cellular processes. nih.gov Fluorescently tagged molecules are powerful tools for visualizing biological events in living cells. mdpi.comrsc.org
A significant future direction would be the rational design and synthesis of this compound-based probes. nih.gov
Synthesis of Fluorescent Analogs: By attaching a fluorophore to a non-essential position on the this compound scaffold, researchers could create probes to track its localization and accumulation within bacterial or eukaryotic cells. researchgate.net
Probing Cellular Redox State: As a naphthoquinone, this compound can likely participate in redox cycling, potentially perturbing the cellular redox environment. A this compound-based probe could be developed to study oxidative stress or the function of specific oxidoreductase enzymes. Probes have been successfully designed to detect reactive oxygen species like superoxide (B77818), providing a template for such work. nih.gov
Target Identification: Affinity probes, created by adding a reactive group or a tag for pull-down experiments to the this compound structure, could be used to identify its specific protein or nucleic acid binding partners, thereby revealing its mechanism of action.
Q & A
Q. How to conduct a rigorous literature review on this compound’s structure-activity relationships (SAR)?
- Methodology: Use Boolean operators in databases (PubMed, SciFinder) to filter studies by scaffold modifications and bioactivity. Create a SAR table summarizing key substitutions (e.g., hydroxyl groups) and corresponding IC50 values .
- Key considerations: Exclude studies lacking experimental validation (e.g., computational-only predictions) and prioritize peer-reviewed journals with high impact factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
